molecular formula C12H10FNO B2488257 (2-Fluoro-5-(pyridin-3-yl)phenyl)methanol CAS No. 1214391-35-1

(2-Fluoro-5-(pyridin-3-yl)phenyl)methanol

Cat. No.: B2488257
CAS No.: 1214391-35-1
M. Wt: 203.216
InChI Key: XRDOTYAOHWZBES-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(pyridin-3-yl)phenyl)methanol is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group with a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring using a suitable fluorinating agent under basic conditions . Another approach involves the use of diazotization followed by fluorination to achieve the desired substitution .

Industrial Production Methods

Industrial production of (2-Fluoro-5-(pyridin-3-yl)phenyl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-(pyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (2-Fluoro-5-(pyridin-3-yl)phenyl)carboxylic acid, while substitution of the fluorine atom can produce various substituted derivatives with different functional groups .

Scientific Research Applications

(2-Fluoro-5-(pyridin-3-yl)phenyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Fluoro-5-(pyridin-3-yl)phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Fluoro-5-(pyridin-3-yl)phenyl)methanol include other fluorinated aromatic compounds and pyridine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is the specific positioning of the fluorine atom and the hydroxymethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups in a single molecule provides unique opportunities for its use in various applications .

Properties

IUPAC Name

(2-fluoro-5-pyridin-3-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-12-4-3-9(6-11(12)8-15)10-2-1-5-14-7-10/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDOTYAOHWZBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214391-35-1
Record name [2-fluoro-5-(pyridin-3-yl)phenyl]methanol
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